Cas no 39786-40-8 (4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine)

4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine is a heterocyclic compound featuring a benzofuropyrimidine core with chloro and methyl substituents. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group at the 4-position enhances electrophilic properties, facilitating nucleophilic substitution reactions, while the methyl group at the 2-position contributes to steric and electronic modulation. Its fused ring system offers rigidity, potentially improving binding affinity in target applications. The compound is particularly useful in the development of kinase inhibitors and other biologically active molecules. High purity and well-defined synthetic routes ensure consistent performance in research and industrial settings.
4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine structure
39786-40-8 structure
Product Name:4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
CAS No:39786-40-8
MF:C11H7ClN2O
MW:218.6390812397
MDL:MFCD01202941
CID:1510742
PubChem ID:603361
Update Time:2025-06-07

4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-2-methyl[1]benzofuro[3,2-d]pyrimidine
    • 4-Chloro-2-methylbenzhydrazide
    • 4-chloro-2-methyl-benzo[4,5]furo[3,2-d]pyrimidine
    • SBB017719
    • 4-chloro-2-methylbenzofuro&lt
    • 3,2-d&gt
    • pyrimidine
    • AC1NDC62
    • CTK5E1425
    • SureCN4349861
    • 2-Methyl-4-chlor-benzofuro&lt
    • pyrimidin
    • 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
    • 2-Methyl-4-chlor-benzofuro< 3,2-d> pyrimidin
    • 4-chloro-2-methylbenzofuro< 3,2-d> pyrimidine
    • SMR000176953
    • MLS000558398
    • 4-chloro-2-methyl-benzofuro[3,2-d]pyrimidine
    • AK486944
    • 4-chloro-2-methyl-[1]benzofuro[3,2-d]pyrimidine
    • cid_603361
    • BDBM56492
    • GXGXMTZNONDUMY-UHFFFAOYSA-N
    • HMS2353D15
    • STK731271
    • ST4036759
    • 4-chloro-2-methyl-benzof
    • 4-Chloro-2-methyl[1]benzofuro[3,2-d]pyrimidine #
    • A849669
    • SY115445
    • EU-0051709
    • 6-CHLORO-4-METHYL-8-OXA-3,5-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
    • DB-340209
    • SCHEMBL15304530
    • 4-chloranyl-2-methyl-[1]benzofuro[3,2-d]pyrimidine
    • SR-01000519052-1
    • SR-01000519052
    • CS-0043670
    • DS-18968
    • AG-205/37081052
    • MFCD01202941
    • 39786-40-8
    • 4-chloro-2-methyl-benzofurano[2,3-e]pyrimidine
    • AKOS000507278
    • CHEMBL1411694
    • Benzofuro[3,2-d]pyrimidine, 4-chloro-2-methyl-
    • 4-chloro-2-MethylbenzofuropyriMidine
    • MDL: MFCD01202941
    • Inchi: 1S/C11H7ClN2O/c1-6-13-9-7-4-2-3-5-8(7)15-10(9)11(12)14-6/h2-5H,1H3
    • InChI Key: GXGXMTZNONDUMY-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(C3C=CC=CC=3O2)N=C(C)N=1

Computed Properties

  • Exact Mass: 218.02481
  • Monoisotopic Mass: 218.025
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9
  • XLogP3: 3.4

Experimental Properties

  • Density: 1.409
  • Boiling Point: 273.3°C at 760 mmHg
  • Flash Point: 119.1°C
  • Refractive Index: 1.702
  • PSA: 38.92

4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine Security Information

  • Hazard Statement: H302-H315-H319-H335
  • Storage Condition:Inert atmosphere,Store in freezer, under -20°C

4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine Pricemore >>

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